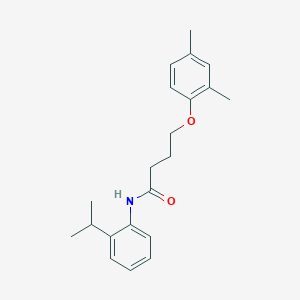

4-(2,4-dimethylphenoxy)-N-(2-isopropylphenyl)butanamide

Beschreibung

4-(2,4-Dimethylphenoxy)-N-(2-isopropylphenyl)butanamide is a synthetic butanamide derivative characterized by a central butanamide backbone. The molecule features a 2,4-dimethylphenoxy group attached to the carbonyl-terminated carbon and a 2-isopropylphenyl substituent on the amide nitrogen.

Butanamide derivatives are frequently explored in medicinal chemistry for their modular structure, enabling targeted modifications for therapeutic applications.

Eigenschaften

IUPAC Name |

4-(2,4-dimethylphenoxy)-N-(2-propan-2-ylphenyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2/c1-15(2)18-8-5-6-9-19(18)22-21(23)10-7-13-24-20-12-11-16(3)14-17(20)4/h5-6,8-9,11-12,14-15H,7,10,13H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLJUZYMPAZZPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCC(=O)NC2=CC=CC=C2C(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethylphenoxy)-N-(2-isopropylphenyl)butanamide typically involves the following steps:

Formation of 2,4-dimethylphenoxybutanoic acid: This can be achieved by reacting 2,4-dimethylphenol with butanoic acid under acidic conditions.

Amidation Reaction: The 2,4-dimethylphenoxybutanoic acid is then reacted with 2-isopropylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,4-dimethylphenoxy)-N-(2-isopropylphenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenoxy and isopropyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-(2,4-dimethylphenoxy)-N-(2-isopropylphenyl)butanamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(2,4-dimethylphenoxy)-N-(2-isopropylphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-chloro-3-nitrophenyl)butanamide ()

- Substituents: Phenoxy group: 2,4-bis(tert-pentyl) (bulkier than 2,4-dimethyl). Anilide group: 4-chloro-3-nitro (electron-withdrawing groups).

- Implications :

6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione ()

- Core Structure: Pyrimidine-dione with a piperidinyl-phenoxy side chain.

- Key Differences :

- Rigid pyrimidine-dione core vs. flexible butanamide backbone.

- Piperidinyl linker may enhance blood-brain barrier penetration compared to alkyl chains.

N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide ()

- Substituents :

- Pyrimidine-sulfonamido group (polar, hydrogen-bonding).

- 5-Chloropyridinyl (aromatic, electron-deficient).

- Activity: CTPS1 inhibitor for proliferative diseases. Sulfonamido groups enhance enzyme binding via polar interactions, contrasting with the non-polar isopropyl group in the target compound.

Stereoisomeric Butanamides with Dimethylphenoxy Acetamido Groups ()

- Substituents: 2,6-Dimethylphenoxy acetamido (increased steric hindrance). Tetrahydropyrimidin-1(2H)-yl group (cyclic urea moiety).

- Implications : Stereochemistry (e.g., 2S,4S,5S configuration) critically affects biological activity, as seen in protease inhibitors.

Key Research Findings

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., nitro in ) enhance reactivity but may increase toxicity.

- Branched alkyl groups (e.g., isopropyl in the target compound) improve membrane permeability but reduce solubility compared to ether-linked substituents (e.g., isopropoxy in ).

Therapeutic Potential: Butanamide derivatives with phenoxy groups (e.g., ) show promise in targeting enzymes or microbial pathways. The target compound’s balanced lipophilicity may optimize bioavailability for similar applications.

Stereochemical Sensitivity: Complex stereoisomers () demonstrate that minor structural changes drastically alter efficacy, underscoring the need for precise synthesis of the target compound.

Biologische Aktivität

4-(2,4-dimethylphenoxy)-N-(2-isopropylphenyl)butanamide is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique chemical structure, which includes a butanamide backbone and specific aromatic substituents that may influence its biological activity.

The compound’s molecular formula is . Its structural features include:

- A butanamide core

- A 2,4-dimethylphenoxy group

- An isopropylphenyl substituent

This configuration suggests potential interactions with biological targets, particularly enzymes and receptors involved in various physiological processes.

The biological activity of this compound is hypothesized to involve modulation of specific molecular targets. The compound may interact with:

- Enzymes : Potentially inhibiting or activating certain metabolic pathways.

- Receptors : Binding to receptor sites, influencing signaling pathways that regulate cellular functions.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory diseases.

Hypolipidemic Effects

Similar compounds have demonstrated hypolipidemic properties, which could extend to this derivative. Studies on related benzamide derivatives have shown reductions in cholesterol and triglyceride levels in animal models, suggesting potential cardiovascular benefits.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| In Vitro Antimicrobial Study | Showed significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. |

| Anti-inflammatory Assessment | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. |

| Lipid Profile Analysis | In hyperlipidemic rat models, the compound significantly lowered total cholesterol and triglycerides compared to control groups. |

Safety and Toxicity

Safety assessments have been conducted to evaluate the toxicological profile of this compound. Key findings include:

- Acute Toxicity : No significant adverse effects were observed at doses up to 1000 mg/kg in rodent models.

- Dermal Irritation : The compound did not induce skin irritation in standard tests.

- Sensitization Potential : Studies indicate no sensitization effects at tested concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.